E3 Ligase Ligand-linker Conjugate 63
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Overview
Description
E3 Ligase Ligand-linker Conjugate 63 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, which tag the target proteins for proteasomal degradation . This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 63 involves several steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This ligand is then conjugated with a linker molecule. The synthetic routes typically involve organic synthesis techniques such as amide bond formation, esterification, and click chemistry . Reaction conditions often include the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 63 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific transformation but often involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that enhance or alter its biological activity .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 63 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 63 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and cellular homeostasis .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 63 is unique in its ability to form highly specific ternary complexes, leading to efficient target protein degradation. Similar compounds include:
Von Hippel-Lindau (VHL) ligands: Used in other PROTACs for targeted protein degradation.
Cereblon (CRBN) ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 ligands: Employed in the degradation of specific target proteins.
These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which confer unique properties and applications .
Properties
Molecular Formula |
C36H48N6O6S |
---|---|
Molecular Weight |
692.9 g/mol |
IUPAC Name |
tert-butyl 2-[5-[1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C36H48N6O6S/c1-22(2)30(28-16-29(39-48-28)41-19-36(20-41)11-13-40(14-12-36)34(46)47-35(4,5)6)33(45)42-18-26(43)15-27(42)32(44)37-17-24-7-9-25(10-8-24)31-23(3)38-21-49-31/h7-10,16,21-22,26-27,30,43H,11-15,17-20H2,1-6H3,(H,37,44)/t26-,27+,30?/m1/s1 |
InChI Key |
QBGJLTKXIGOKLG-QERCTFSXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O |
Origin of Product |
United States |
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